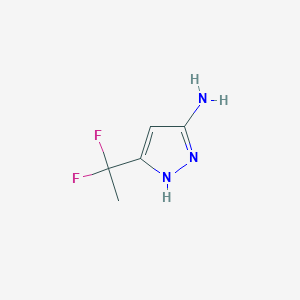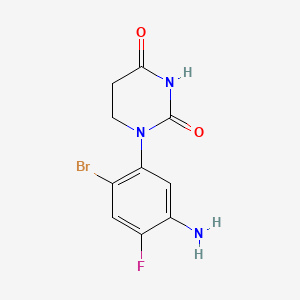
1-(5-Amino-2-bromo-4-fluoro-phenyl)hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, which is further connected to a diazinane-2,4-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common approach includes:
Bromination: Starting with a suitable phenyl precursor, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromo group.
Amination: The amino group is introduced via nucleophilic substitution using ammonia or an amine source.
Cyclization: The final step involves cyclization to form the diazinane-2,4-dione ring, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), sodium alkoxide (NaOR)
Major Products:
Oxidation: Nitro or nitroso derivatives
Reduction: Dehalogenated products
Substitution: Thiol, amine, or alkoxide substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects or changes in material properties.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-amino-2-chloro-4-fluorophenyl)-1,3-diazinane-2,4-dione
- 1-(5-amino-2-bromo-4-chlorophenyl)-1,3-diazinane-2,4-dione
- 1-(5-amino-2-iodo-4-fluorophenyl)-1,3-diazinane-2,4-dione
Comparison: 1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione is unique due to the specific combination of bromo and fluoro substituents, which impart distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H9BrFN3O2 |
|---|---|
Molekulargewicht |
302.10 g/mol |
IUPAC-Name |
1-(5-amino-2-bromo-4-fluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9BrFN3O2/c11-5-3-6(12)7(13)4-8(5)15-2-1-9(16)14-10(15)17/h3-4H,1-2,13H2,(H,14,16,17) |
InChI-Schlüssel |
OJNUKOKOVQSNOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)N)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



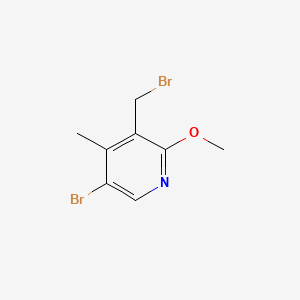
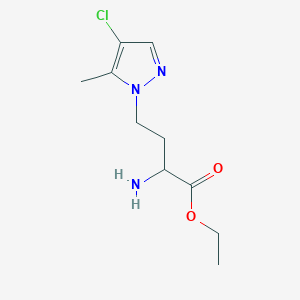
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)
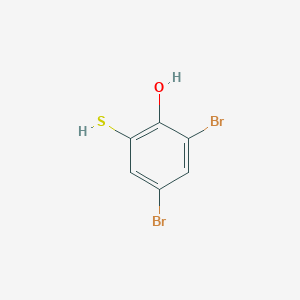


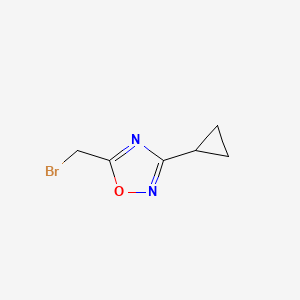

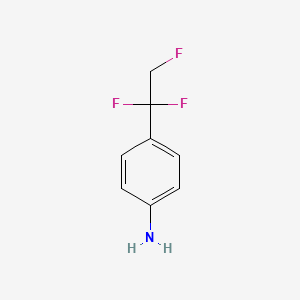

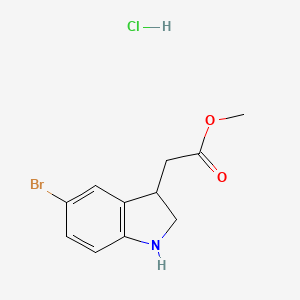
![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)
